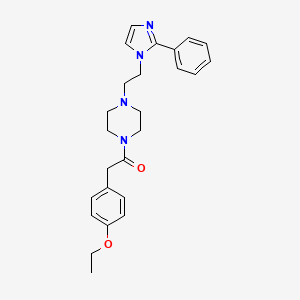

2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-2-31-23-10-8-21(9-11-23)20-24(30)28-17-14-27(15-18-28)16-19-29-13-12-26-25(29)22-6-4-3-5-7-22/h3-13H,2,14-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRFHWVRLXKXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone , also known by its CAS number 1396762-07-4, is a complex organic molecule that combines both imidazole and piperazine structures. This unique combination is significant in medicinal chemistry due to the potential biological activities associated with these functional groups.

Chemical Structure

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone |

| Molecular Formula | C24H28N4O2 |

| Molecular Weight | 404.5 g/mol |

The biological activity of this compound is largely attributed to its imidazole and piperazine components. Imidazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Imidazole compounds often exhibit significant antibacterial and antifungal properties, making them useful in treating infections.

- Anticancer Properties : Several studies indicate that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Piperazine derivatives are primarily recognized for their role in modulating neurotransmitter receptors, which can influence neurological conditions.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : Research has shown that similar imidazole-based compounds demonstrate broad-spectrum antimicrobial activity. For instance, a study indicated that compounds with imidazole rings effectively inhibit bacterial growth, suggesting a similar potential for our compound .

- Anticancer Activity : A comparative analysis of related compounds revealed that those containing both piperazine and imidazole rings exhibited enhanced anticancer activity against various cancer cell lines. This suggests that our compound may also possess significant anticancer properties .

- Neuropharmacological Effects : The piperazine moiety may contribute to neuroactive properties, with studies indicating its effectiveness in modulating serotonin and dopamine receptors. This could open avenues for treating psychiatric disorders .

Case Study 1: Anticancer Activity

A recent clinical trial investigated the effects of an imidazole derivative similar to our compound on breast cancer cells. The study found that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a related piperazine derivative, showing promising results against multi-drug resistant strains of bacteria. The mechanism was linked to the disruption of bacterial cell membrane integrity .

Comparative Analysis with Similar Compounds

The following table illustrates the biological activities of similar compounds:

| Compound | Biological Activity |

|---|---|

| Imidazole Derivatives | Antimicrobial, Anticancer |

| Piperazine Derivatives | Neuroactive, Antidepressant |

| Our Compound | Potentially Antimicrobial & Anticancer |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is , with a molecular weight of approximately 484.6 g/mol. The compound features a complex structure that includes an ethoxy group, piperazine ring, and an imidazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains. In particular, studies have highlighted the effectiveness of imidazole derivatives in combating Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment .

Anticancer Properties

The imidazole ring present in the compound is associated with anticancer activity. Compounds containing imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, the synthesis of similar compounds has demonstrated promising results against several cancer cell lines, suggesting that 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone may possess similar anticancer properties .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. This compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research into related compounds has shown promise in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

These findings underscore the importance of further research into the applications of 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone across various therapeutic areas.

Chemical Reactions Analysis

Piperazine Reactivity

Piperazine acts as a nucleophile in:

-

Alkylation : Substitution reactions with alkyl halides to form ethyl-imidazole ethyl piperazine intermediates.

-

Amidation : Coupling with carbonyl groups (e.g., ethanone) via EDC-mediated reactions .

Imidazole Ring Interactions

The 2-phenyl-1H-imidazol-1-yl moiety may participate in:

-

Coordination chemistry : Potential metal-binding interactions due to nitrogen atoms in the imidazole ring.

-

Electrophilic substitution : Reactions at the benzene ring (e.g., halogenation, sulfonation).

Ethanone Functional Group Reactivity

The ethanone group undergoes:

-

Nucleophilic acyl substitution : Reaction with amines or alcohols to form amides/esters.

-

Condensation : Formation of enolates or ketones under basic conditions .

Reaction Conditions and Optimization

Analytical Validation

Key techniques for confirming structure and purity include:

-

NMR spectroscopy : Proton and carbon shifts for piperazine, imidazole, and ethanone groups.

-

Mass spectrometry : Molecular ion peak matching calculated molecular weight (e.g., ~366.89 g/mol).

-

Infrared spectroscopy : Identification of carbonyl (C=O) and C-N stretches.

Chemical Stability and Reactivity Trends

| Functional Group | Reactivity | Applications |

|---|---|---|

| Piperazine | Nucleophilic, susceptible to alkylation/acylation | Drug binding, receptor targeting |

| Imidazole | Electrophilic substitution, coordination chemistry | Enzyme inhibition, metal binding |

| Ethanone | Acyl substitution, condensation | Prodrug design, bioisostere formation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

- Structure : Contains a hydroxyphenyl group instead of ethoxyphenyl and lacks the imidazole-ethyl substitution.

- Pharmacology: A precursor to ketoconazole, a clinically used antifungal agent.

Ketoconazole Derivatives (e.g., 65277-42-1)

- Structure : Features a dichlorophenyl-dioxolane-imidazole substituent on piperazine.

- Pharmacology : Broad-spectrum antifungal activity via CYP51 inhibition. The dioxolane bridge enhances structural rigidity, improving target binding but reducing metabolic stability.

- Key Difference : The ethoxyphenyl group in the target compound may confer better solubility and reduced toxicity compared to dichlorophenyl .

Nitroimidazole-Piperazine Derivatives ()

- Structure : Nitroimidazole linked to piperazine via alkyl chains, with variable arylthio groups (e.g., 4-chlorophenylthio in Compound 4).

- Pharmacology : Nitroimidazoles exhibit antiparasitic and antibacterial activity via nitro group reduction. The target compound lacks nitro groups, suggesting a different mechanism (e.g., sterol biosynthesis inhibition).

- Key Difference : Ethoxyphenyl and phenylimidazole substituents may reduce oxidative stress risks associated with nitro groups .

Bibenzimidazole-Piperazine Derivatives ()

- Structure : Bibenzimidazole core with 4-ethoxyphenyl and methylpiperazine groups (Figure 96).

- Pharmacology : Bibenzimidazoles target DNA topoisomerases in cancer and infections. The target compound’s single imidazole and piperazine-ethyl chain may favor antifungal over anticancer activity.

- Key Difference : Flexibility of the ethyl linker in the target compound vs. rigid bibenzimidazole core .

Structural and Pharmacological Data Table

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Retrosynthetic dissection of the target compound reveals two primary fragments:

- 2-(4-Ethoxyphenyl)ethanone : Serves as the ketone-bearing aryl backbone.

- 1-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine : Provides the nitrogenous base for structural complexity and pharmacological activity.

The coupling of these fragments via nucleophilic substitution forms the final product. Strategic use of protective groups (e.g., tert-butoxycarbonyl, Boc) ensures regioselective functionalization of the piperazine ring.

Synthesis of 2-(4-Ethoxyphenyl)ethanone

Friedel-Crafts Acylation of Ethoxybenzene

The 4-ethoxyacetophenone intermediate is synthesized via Friedel-Crafts acylation, a method validated for analogous methoxyphenyl systems. Ethoxybenzene (10 mmol) reacts with acetyl chloride (12 mmol) in anhydrous dichloromethane under catalysis by aluminum trichloride (15 mmol) at 0–5°C for 6 hours. The product is isolated by aqueous workup (yield: 78–85%).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ |

| Temperature | 0–5°C |

| Reaction Time | 6 hours |

| Yield | 78–85% |

α-Bromination of 4-Ethoxyacetophenone

Bromination at the α-position employs N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (0.1 eq) in carbon tetrachloride under reflux (80°C, 4 hours). The resultant 2-bromo-1-(4-ethoxyphenyl)ethanone is purified via recrystallization (ethanol/water, yield: 65–70%).

Functionalization of Piperazine

Boc Protection of Piperazine

Piperazine (10 mmol) reacts with di-tert-butyl dicarbonate (Boc₂O, 11 mmol) in tetrahydrofuran (THF) at 25°C for 12 hours, yielding tert-butyl piperazine-1-carboxylate (Boc-piperazine, yield: 92–95%).

Alkylation with 1-(2-Bromoethyl)-2-phenyl-1H-imidazole

Synthesis of 1-(2-Bromoethyl)-2-phenyl-1H-imidazole

2-Phenylimidazole (prepared via Debus-Radziszewski reaction) reacts with 1,2-dibromoethane (1.2 eq) in acetonitrile under reflux (82°C, 8 hours). The product is isolated via vacuum distillation (yield: 60–65%).

Coupling to Boc-Piperazine

Boc-piperazine (8 mmol) and 1-(2-bromoethyl)-2-phenylimidazole (8 mmol) react in dimethylformamide (DMF) with potassium carbonate (12 mmol) at 60°C for 24 hours. The Boc-protected intermediate is isolated (yield: 70–75%) and deprotected using trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 hours).

Final Coupling and Product Isolation

The deprotected 1-(2-(2-phenylimidazol-1-yl)ethyl)piperazine (6 mmol) reacts with 2-bromo-1-(4-ethoxyphenyl)ethanone (6 mmol) in acetonitrile with diisopropylethylamine (DIEA, 12 mmol) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the title compound as a white solid (yield: 58–63%).

Spectral Characterization

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ether).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.85–3.10 (m, 8H, piperazine), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.35 (s, 2H, NCH₂), 7.25–7.80 (m, 9H, aromatic).

- MS (ESI+) : m/z 461.2 [M+H]⁺.

Alternative Synthetic Pathways

Challenges and Optimization

- Regioselectivity : Boc protection ensures monoalkylation of piperazine, avoiding di-substituted by-products.

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine.

- Temperature Control : Elevated temperatures (60–80°C) accelerate substitution but risk ketone degradation.

Q & A

Q. What are the common synthetic routes for synthesizing the core structure of this compound?

The synthesis typically involves multi-step reactions, including:

- Imidazole-piperazine coupling : A nickel-catalyzed cyclization or nucleophilic substitution to link the imidazole and piperazine rings .

- Ethoxyphenyl introduction : Alkylation or acylation under mild conditions (e.g., using NaBH₄ or LiAlH₄ for reduction steps) to attach the ethoxyphenyl group .

- Ethanone functionalization : Acetylation via ketone-based reagents to finalize the ethanone moiety . Methodological Tip: Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., ethanol or DMF) for intermediates .

Q. How can spectroscopic techniques confirm the molecular structure?

- NMR : Use H and C NMR to verify proton environments (e.g., imidazole NH at ~12-14 ppm, piperazine CH at ~2.5-3.5 ppm) and carbon backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns for functional groups like ethoxyphenyl .

- X-ray Crystallography : For crystalline derivatives, use programs like CCP4 to resolve bond angles and confirm chair conformations in piperazine rings .

Advanced Research Questions

Q. What strategies optimize yield and purity during imidazole-piperazine coupling?

- Catalyst Selection : Nickel or palladium catalysts improve cyclization efficiency for imidazole formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates high-purity (>95%) products. Recrystallization in ethanol further removes impurities .

Q. How can molecular docking predict binding affinity to targets like sphingosine-1-phosphate lyase (S1PL)?

- Target Selection : Prioritize S1PL due to structural similarity to LX2931, a known imidazole-piperazine S1PL inhibitor .

- Docking Workflow :

Prepare the compound’s 3D structure using tools like Open Babel.

Use AutoDock Vina to simulate binding poses in S1PL’s active site (PDB: 3V2Y).

Validate results with MM-GBSA scoring to estimate ΔG binding .

- In Vitro Validation : Follow up with enzyme inhibition assays (IC) and lymphocyte modulation studies to confirm S1PL activity .

Q. What structural insights can crystallography provide for SAR studies?

- Conformational Analysis : X-ray data reveal chair conformations in piperazine rings and dihedral angles between aromatic groups (e.g., ethoxyphenyl vs. imidazole planes), impacting steric interactions .

- Hydrogen Bonding : Identify key interactions (e.g., O–H⋯O bonds) that stabilize the crystal lattice, informing solubility and stability modifications .

- Electron Density Maps : Resolve electron-deficient regions (e.g., imidazole NH) for targeted substitutions to enhance binding .

Data Contradictions and Resolution

- Biological Activity : While highlights S1PL inhibition for autoimmune applications, suggests anti-inflammatory activity via nitric oxide modulation. Resolve by testing the compound in both S1PL enzymatic assays and carrageenan-induced inflammation models .

- Synthetic Routes : uses nickel catalysts, whereas employs nucleophilic substitution. Compare yields and scalability under varying temperatures (25–80°C) to identify optimal conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.